4-Methyl-3-(methylsulfonyl)benzonitrile
Description
Overview of Substituted Benzonitriles in Chemical Research
Substituted benzonitriles are a class of organic compounds that serve as fundamental building blocks and versatile intermediates in numerous fields of chemical research and industry. The nitrile (-C≡N) group, with its unique electronic properties and reactivity, makes these compounds highly valuable. In medicinal chemistry, the nitrile moiety is a prevalent pharmacophore. It is often introduced into drug candidates to modulate physicochemical and pharmacokinetic properties, acting as a bioisostere of functional groups like carbonyls or halogens. researchgate.net The nitrile's strong electron-withdrawing nature can alter the electronic density of the aromatic ring, potentially enhancing π-π stacking interactions with protein residues and improving binding affinity. nih.gov
Beyond pharmaceuticals, benzonitrile (B105546) derivatives are crucial in materials science. For instance, phthalonitriles (benzenes with two nitrile groups) are precursors for phthalocyanines, which are vital components in dyes, pigments, gas sensors, and liquid crystals. nih.gov The synthetic utility of the nitrile group is extensive; it can be readily converted into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making substituted benzonitriles key starting materials for the synthesis of complex heterocyclic scaffolds and other advanced organic frameworks. researchgate.netnih.gov Their role as precursors is foundational in the production of everything from agrochemicals to advanced coatings. rsc.org
Significance of the Methylsulfonyl Moiety in Organic Chemistry
The methylsulfonyl group (-SO₂CH₃), also known as a mesyl group, is a highly significant functional group in organic chemistry, prized for its strong electron-withdrawing capabilities and its impact on molecular properties. researchgate.netquora.com This moiety consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group. The high electronegativity of the oxygen atoms results in a powerful inductive effect, which withdraws electron density from adjacent structures. researchgate.net
In the realm of medicinal chemistry, the inclusion of a methylsulfonyl group is a common strategy to optimize drug candidates. Its strong polarity can enhance a molecule's aqueous solubility and reduce its lipophilicity, which are critical parameters for bioavailability. ontosight.ainamiki-s.co.jp Furthermore, the methylsulfonyl group is metabolically robust and can slow down the metabolic degradation of a drug molecule, prolonging its therapeutic effect. namiki-s.co.jp In synthetic chemistry, the related methanesulfonyl chloride (mesyl chloride) is used to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. ontosight.aiwikipedia.org The sulfonyl group itself can also activate adjacent positions for chemical reactions and has been exploited in the synthesis of various heterocyclic compounds. researchgate.net
Structural Features and Chemical Reactivity Implications
The structure of 4-Methyl-3-(methylsulfonyl)benzonitrile consists of a benzene (B151609) ring with three substituents: a cyano group (-CN) at position 1, a methylsulfonyl group (-SO₂CH₃) at position 3, and a methyl group (-CH₃) at position 4. This specific arrangement of functional groups has profound implications for the molecule's electronic properties and chemical reactivity.
The methyl group is a weak electron-donating group, activating the aromatic ring towards electrophilic substitution. libretexts.org Conversely, both the nitrile and the methylsulfonyl groups are potent electron-withdrawing groups, which strongly deactivate the ring. nih.govresearchgate.netlibretexts.org The combined effect of two powerful deactivating groups and one weak activating group renders the aromatic ring significantly electron-deficient and thus less susceptible to typical electrophilic aromatic substitution reactions.
The directing effects of these substituents are conflicting. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5, and position 1, respectively). The nitrile and methylsulfonyl groups are meta-directors. This complex interplay of electronic effects suggests that any substitution reactions on the aromatic ring would require harsh conditions and may lead to a mixture of products. The primary sites of reactivity are more likely to be the functional groups themselves, such as the transformation of the nitrile group into other functionalities.
While specific experimental data for this compound is not widely available, its properties can be estimated by examining related compounds.
| Property | Value / Information |
|---|---|
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol |
| Physical Properties of Structural Analogs | |
| 4-(Methylsulfonyl)benzonitrile Melting Point | 137-142 °C chemicalbook.com |
| 4-Methyl-3-nitrobenzonitrile Melting Point | 102-106 °C innospk.com |
| 4-Methyl-3-nitrobenzonitrile Boiling Point | 282.0±28.0 °C at 760 mmHg innospk.com |
Note: The physical properties listed are for structurally similar compounds and are provided for comparative purposes. They may not reflect the exact properties of this compound.
Current Research Landscape and Future Directions for this compound
The scientific literature does not currently feature extensive research focused specifically on this compound. Its absence from major chemical databases and research articles suggests that it is either a novel compound or a niche intermediate that has not yet been widely explored.
However, based on its structural features, several promising future research directions can be envisioned.
Intermediate in Organic Synthesis: Given the versatility of its functional groups, the compound could serve as a valuable building block for synthesizing more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the methylsulfonyl group can be targeted in certain synthetic transformations.
Scaffold for Medicinal Chemistry: The benzonitrile framework is a common feature in many biologically active compounds. nih.gov This molecule could be used as a starting point for the development of novel therapeutic agents. The combination of its functional groups could be tailored to interact with specific biological targets, such as enzymes or receptors, making it a candidate for lead optimization in drug discovery programs.
Development of Functional Materials: Substituted aromatic compounds are foundational to the creation of advanced materials. The high polarity imparted by the nitrile and methylsulfonyl groups could make this compound or polymers derived from it interesting for applications in electronics or as specialty additives.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-methylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-7-3-4-8(6-10)5-9(7)13(2,11)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYDFPZIZTYIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 3 Methylsulfonyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra would provide definitive confirmation of the connectivity and chemical environment of each atom in 4-Methyl-3-(methylsulfonyl)benzonitrile. However, specific experimental NMR data for this compound is not available in the reviewed literature.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the two different methyl groups. The electron-withdrawing nature of the sulfonyl (-SO₂CH₃) and nitrile (-CN) groups would significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm values).
Based on general principles, the expected signals would be:
A singlet for the protons of the methyl group attached to the benzene (B151609) ring (C-CH₃).
A singlet for the protons of the methyl group of the methylsulfonyl substituent (SO₂-CH₃).
Three distinct signals for the aromatic protons on the benzene ring, likely appearing as a singlet, a doublet, and another doublet, reflecting their unique electronic environments and coupling patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H | 7.5 - 8.2 | m |
| C-CH₃ | ~2.5 | s |
| SO₂-CH₃ | ~3.1 | s |
Note: These are estimated values. Actual experimental data is required for confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons, the nitrile carbon, and the two methyl carbons. The carbons attached to or near the electron-withdrawing sulfonyl and nitrile groups would be deshielded and appear at a lower field.
Advanced Two-Dimensional NMR Techniques
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would establish the coupling relationships between adjacent protons on the aromatic ring, while an HSQC spectrum would directly correlate each proton signal with its attached carbon atom. Without experimental data, a detailed analysis using these techniques cannot be performed.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to the nitrile, sulfonyl, and aromatic C-H and C-C bonds.
Key expected vibrational frequencies include:
A strong, sharp absorption band around 2220-2240 cm⁻¹ for the C≡N stretching vibration.
Strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.
Bands in the 3100-3000 cm⁻¹ region for aromatic C-H stretching.
Bands in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.
Table 2: Predicted Characteristic FTIR/Raman Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2240 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Note: These are general ranges and require experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzonitrile (B105546) moiety acts as a chromophore. The presence of the methyl and methylsulfonyl groups as auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile. Detailed analysis of the λmax values and molar absorptivity would provide insight into the electronic structure, but specific experimental data is currently unavailable.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₉H₉NO₂S), the expected exact mass of the molecular ion [M]⁺ would be approximately 195.038 g/mol .
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of methyl radicals (•CH₃) from the sulfonyl group, loss of the entire sulfonyl group (•SO₂CH₃), and other characteristic fragmentations of the aromatic ring system. Without access to an experimental mass spectrum, a definitive fragmentation pathway cannot be detailed.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, HRMS would be employed to confirm its elemental composition of C9H9NO2S. The analysis provides an experimentally measured accurate mass, which is then compared to the theoretically calculated mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C9H9NO2S |
| Theoretical Monoisotopic Mass | 195.03540 u |
| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Calculated m/z for [M+H]⁺ | 196.04323 |
| Calculated m/z for [M+Na]⁺ | 218.02517 |
Note: Experimental HRMS data for this compound is not available in the reviewed scientific literature.
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS or MS²) is utilized for the structural elucidation of a compound. In this technique, the molecular ion (or a specific adduct) of this compound, as selected from an initial mass spectrum, is subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its atoms and functional groups.
Expected fragmentation pathways for this compound would involve cleavages at the sulfonyl group, such as the loss of a methyl radical (•CH3) or sulfur dioxide (SO2), as well as fragmentation of the aromatic ring structure.
Table 2: Plausible Fragmentation Patterns in Tandem MS
| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) |
|---|---|---|
| 196.04323 ([M+H]⁺) | SO2 (64.96) | 131.079 |
| 196.04323 ([M+H]⁺) | CH3 (15.02) | 181.020 |
| 196.04323 ([M+H]⁺) | CH3SO2 (79.00) | 117.043 |
Note: This table represents hypothetical fragmentation patterns. Specific experimental tandem mass spectrometry data for this compound has not been reported in the surveyed literature.
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatography is a fundamental set of laboratory techniques for the separation, identification, and purification of the components of a mixture. For a synthesized chemical compound like this compound, these methods are crucial for isolating the product from reaction byproducts and for assessing its final purity.
Column Chromatography (e.g., Silica (B1680970) Gel, Flash Chromatography)
Column chromatography, particularly using silica gel as the stationary phase, is a standard method for purifying organic compounds on a preparative scale. The separation is based on the differential adsorption of components to the stationary phase. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. Flash chromatography is an accelerated version of this technique that uses pressure to increase the mobile phase flow rate, enabling faster and more efficient separations.
For a compound with the polarity of this compound, a typical mobile phase would likely consist of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The optimal ratio would be determined empirically, often guided by preliminary analysis using Thin Layer Chromatography.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent (commonly silica gel). The plate is then placed in a chamber with a shallow pool of a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. The resulting separation is visualized, and the retention factor (Rf) for each spot is calculated.
The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. While no specific Rf values for this compound are published, they would be determined using various ratios of solvents like hexane and ethyl acetate to optimize separation from impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)
HPLC and UPLC are advanced forms of liquid chromatography that provide high-resolution separations for both qualitative and quantitative analysis. These techniques are widely used for purity assessment. A common mode for a compound like this compound is reversed-phase HPLC, where a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
UPLC utilizes smaller particle sizes in the column (<2 µm), which allows for higher pressures, faster flow rates, and significantly reduced analysis times while improving resolution compared to traditional HPLC. A purity analysis by HPLC or UPLC would result in a chromatogram where the area of the peak corresponding to this compound, relative to the total area of all peaks, is used to calculate its percentage purity.
Table 3: Typical Parameters for HPLC Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Detection | UV-Vis (at a wavelength of maximum absorbance) |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.7 mL/min (UPLC) |
| Result | Retention Time (tR), Peak Area (%) |
Note: An optimized and validated HPLC/UPLC method with specific retention times for this compound is not available in the public domain literature.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long capillary column. The applicability of GC to this compound would depend on its thermal stability and volatility. If the compound is stable at the temperatures required for vaporization and passage through the column, GC could be used for purity assessment. The output is a chromatogram showing retention time, which is characteristic for a given compound under specific conditions. However, no established GC methods for this particular compound have been documented in the reviewed literature.
X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
A comprehensive search of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and specific intermolecular interactions, cannot be provided at this time.
The determination of a crystal structure through X-ray diffraction is an empirical process that requires the successful growth of a high-quality single crystal of the compound, followed by its analysis using a diffractometer. The resulting data allows for the precise mapping of atomic positions within the crystal lattice, providing definitive insights into the molecule's three-dimensional geometry in the solid state and the nature of the non-covalent interactions that govern its packing, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.
While crystallographic data exists for structurally related compounds, such as isomers or molecules with different substituent groups, this information cannot be reliably extrapolated to predict the precise solid-state architecture of this compound. Crystal packing is highly sensitive to subtle changes in molecular shape, polarity, and the electronic nature of substituents, meaning that even closely related molecules can adopt vastly different crystal structures.
Without experimental diffraction data, any discussion of the solid-state structure and intermolecular interactions of this compound would be purely speculative and fall outside the scope of a scientifically rigorous and accurate report. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to elucidate its solid-state characteristics.
Computational Chemistry and Theoretical Investigations of 4 Methyl 3 Methylsulfonyl Benzonitrile
Quantum Chemical Calculation Methodologies
The theoretical investigation of organic molecules like 4-Methyl-3-(methylsulfonyl)benzonitrile relies on a variety of quantum chemical calculation methodologies. These methods are chosen based on the desired accuracy and computational cost.
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are popular hybrid functionals that combine a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources.
In studies of similar benzonitrile (B105546) derivatives, DFT methods, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), have been successfully used to predict optimized molecular geometries, vibrational frequencies, and electronic properties. orientjchem.orgresearchgate.net For instance, in the analysis of 4-bromo-3-methylbenzonitrile, the B3LYP/6-311++G(d,p) level of theory was found to provide equilibrium geometry parameters that are in good agreement with experimental data. orientjchem.org These methods are capable of providing detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional structure of the molecule.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. To improve upon HF, post-Hartree-Fock methods are employed.
Møller–Plesset perturbation theory (MP2) is a common method that adds electron correlation effects to the HF results. Coupled Cluster (CC) theory is a more advanced and accurate method that is often considered the "gold standard" in quantum chemistry for its high accuracy, although it is computationally more demanding. While specific applications of these methods to this compound are not readily found, they are standard tools for obtaining highly accurate energies and properties for organic molecules, serving as benchmarks for DFT results.
Molecular Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide valuable tools to analyze the electronic landscape of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
In a study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, a structurally related compound, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6-31G(d,p) level. nih.gov The analysis revealed that the HOMO was primarily located on the nitrophenyl ring, while the LUMO was distributed over the benzenesulfonamide (B165840) moiety. nih.gov The energy gap between the HOMO and LUMO indicates the charge transfer interactions occurring within the molecule. nih.gov For this compound, a similar analysis would likely show the distribution of these orbitals across the benzonitrile and methylsulfonyl groups, providing insights into its electronic transitions and reactivity.
Table 1: Representative Frontier Molecular Orbital Energies of a Structurally Similar Compound (4-methyl-N-(3-nitrophenyl)benzene sulfonamide)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.0 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 4.5 |
Note: The data presented is for a structurally similar compound and is intended to be illustrative of the type of data obtained from FMO analysis. The actual values for this compound may differ.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular delocalization and hyperconjugative interactions. It provides a description of the molecule in terms of localized bonds and lone pairs. The interactions between filled (donor) and empty (acceptor) orbitals can be quantified to understand charge delocalization and the stability it imparts to the molecule.
For 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, NBO analysis revealed significant hyperconjugative interactions, indicating charge delocalization from lone pairs of oxygen and nitrogen atoms to antibonding orbitals. nih.gov A similar analysis for this compound would elucidate the electronic interactions between the methyl, sulfonyl, and nitrile groups with the benzene (B151609) ring, providing a detailed picture of its electronic stability.
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. niscpr.res.inuni-muenchen.de This information is valuable for understanding the electrostatic potential and the reactivity of different atomic sites. The charge distribution can influence a molecule's dipole moment, polarizability, and other electronic properties. researchgate.net
In computational studies of substituted benzonitriles, Mulliken charge analysis has shown that the nitrogen atom of the nitrile group and oxygen atoms of substituent groups typically carry negative charges, while hydrogen atoms are positively charged. researchgate.net For this compound, it is expected that the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group would be regions of negative charge, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely carry positive charges.
Table 2: Illustrative Mulliken Atomic Charges for a Substituted Benzonitrile Derivative
| Atom | Charge (a.u.) |
| N (nitrile) | -0.25 |
| C (nitrile) | 0.15 |
| O (sulfonyl) | -0.60 |
| S (sulfonyl) | 1.20 |
| C (aromatic) | Varied |
| H (methyl) | 0.10 |
Note: This table presents illustrative data based on typical findings for similar molecules. The actual charge distribution in this compound would require specific calculations.
Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are prone to electrophilic and nucleophilic attack.
In an MEP map, different colors correspond to varying electrostatic potential values. Regions with a negative potential, typically colored in shades of red and yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are the preferred sites for nucleophilic attack. Green areas represent neutral or low-potential regions.
For this compound, the MEP map would be expected to show pronounced negative potential regions around the nitrogen atom of the nitrile group (-CN) and the oxygen atoms of the methylsulfonyl group (-SO₂CH₃). These electronegative atoms create electron-rich areas, making them likely sites for interactions with electrophiles or cations. researchgate.netnih.gov The aromatic ring itself would display a complex potential landscape, influenced by the competing electronic effects of the electron-donating methyl group and the electron-withdrawing sulfonyl and nitrile groups. The hydrogen atoms, particularly those on the methyl group and the aromatic ring, would exhibit a positive potential (blue regions), identifying them as sites susceptible to nucleophilic attack. researchgate.net Computational studies on similar substituted benzonitriles confirm that MEP analysis is a reliable method for identifying such reactive centers. researchgate.net
Theoretical Prediction of Molecular Parameters Relevant to Reactivity and Spectroscopic Signatures
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting a range of molecular parameters that govern the reactivity and spectroscopic behavior of a compound. orientjchem.org
Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces. Theoretical calculations can provide the average polarizability (α) and its anisotropic components. Highly polarizable molecules are generally considered "soft" and are more reactive. researchgate.net
Interactive Table: Theoretical Molecular Parameters
| Parameter | Symbol | Description | Relevance |
|---|---|---|---|
| Dipole Moment | µ | A vector quantity measuring the separation of positive and negative charges in a molecule. | Influences solubility, intermolecular interactions, and reactivity. |
| Mean Polarizability | α | A measure of the ability of the molecular electron cloud to be distorted by an electric field. | Determines the strength of London dispersion forces and affects optical properties. |
This table describes the parameters that are typically calculated in computational studies.
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.com The NLO response of a molecule is governed by its hyperpolarizabilities. The first-order hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency.
Computational chemistry offers a reliable way to predict the NLO properties of molecules by calculating their first-order hyperpolarizability. mdpi.comresearchgate.net These calculations are often performed using DFT methods with appropriate basis sets, such as B3LYP/6-311++G(d,p). orientjchem.orgmahendrapublications.com Molecules possessing a combination of electron-donating and electron-accepting groups, linked by a π-conjugated system, tend to exhibit large β values due to efficient intramolecular charge transfer (ICT). nih.gov
In this compound, the methyl group acts as a weak electron donor, while the methylsulfonyl and nitrile groups are strong electron acceptors. This arrangement facilitates ICT across the benzene ring, suggesting that the molecule could possess significant NLO properties. The total first-order hyperpolarizability (β_tot) is calculated from its individual tensor components (β_x, β_y, β_z). Studies on analogous benzonitrile derivatives have shown that they can be efficient molecules for NLO applications, a potential that can be computationally verified for the title compound. researchgate.netorientjchem.org
Interactive Table: First-Order Hyperpolarizability Components
| Component | Description | Contribution to NLO Response |
|---|---|---|
| β_xxx, β_yyy, β_zzz | Diagonal components of the hyperpolarizability tensor. | Represent the NLO response along the principal molecular axes. |
| β_xyy, β_xxy, etc. | Off-diagonal components of the hyperpolarizability tensor. | Represent the cross-contribution of electric field components to the NLO response. |
This table defines the components calculated to evaluate a molecule's NLO properties.
Conformational Landscape Exploration and Potential Energy Surface (PES) Studies
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. chemrxiv.org Exploring the PES allows for the identification of stable conformers (local minima), transition states (saddle points), and the energy barriers between them. mdpi.com
Reaction Pathway Analysis and Mechanistic Insights via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway on the potential energy surface, chemists can gain a detailed understanding of how reactants are converted into products. This involves identifying all relevant intermediates and, crucially, the transition states that connect them.
The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products.
For this compound, computational analysis could be applied to investigate its synthesis pathway. For example, DFT studies could model the oxidation of a precursor thioether or the nucleophilic aromatic substitution required to introduce the sulfonyl group. Such studies would reveal the step-by-step mechanism, identify the rate-determining step, and explain the observed regioselectivity. DFT has been successfully used to investigate the complex, multi-step cascade reactions of other substituted benzonitriles, demonstrating the power of this approach to provide deep mechanistic insights. nih.govacs.org
Reaction Mechanisms Involving 4 Methyl 3 Methylsulfonyl Benzonitrile
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles, a characteristic reaction of nitriles.
A common transformation of nitriles involves their reaction with organometallic reagents, which proceeds through a two-step mechanism. First, the nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. This addition breaks the carbon-nitrogen pi bond and forms a new carbon-carbon bond, resulting in a metallo-imine intermediate. This intermediate is stable until it is subjected to aqueous workup. The addition of aqueous acid then hydrolyzes the imine. This process involves protonation of the imine nitrogen, followed by the addition of water to form a carbinolamine, which subsequently eliminates ammonia (B1221849) (or an amine) to yield the final ketone product.
Grignard reagents (R-MgX) are potent organometallic nucleophiles that readily add to the nitrile group of 4-Methyl-3-(methylsulfonyl)benzonitrile. The reaction is typically carried out in an anhydrous ether solvent, followed by acidic hydrolysis. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the nitrile carbon, leading to the formation of a ketone after the hydrolysis step. The reaction is generally first order in both the Grignard reagent and the nitrile. The versatility of Grignard reagents allows for the synthesis of a wide variety of ketones from the parent nitrile.
| Grignard Reagent (R-MgX) | Intermediate Imine | Final Ketone Product |
| Methylmagnesium Bromide (CH₃MgBr) | 1-(4-Methyl-3-(methylsulfonyl)phenyl)ethan-1-imine | 1-(4-Methyl-3-(methylsulfonyl)phenyl)ethanone |
| Ethylmagnesium Chloride (CH₃CH₂MgCl) | 1-(4-Methyl-3-(methylsulfonyl)phenyl)propan-1-imine | 1-(4-Methyl-3-(methylsulfonyl)phenyl)propan-1-one |
| Phenylmagnesium Bromide (C₆H₅MgBr) | (4-Methyl-3-(methylsulfonyl)phenyl)(phenyl)methanimine | (4-Methyl-3-(methylsulfonyl)phenyl)(phenyl)methanone |
Reactions at the Methylsulfonyl Moiety
The methylsulfonyl group (-SO₂CH₃) is a robust and strongly electron-withdrawing group that significantly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack.
In the context of nucleophilic aromatic substitution (SₙAr), the sulfone group is a powerful activating group. wikipedia.org Its strong electron-withdrawing nature stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction. For the sulfone to act as a leaving group, the substitution must occur at the carbon to which it is attached. While less common than halides, aryl sulfones can function as leaving groups in certain cross-coupling reactions, such as the Suzuki-Miyaura coupling, under specific palladium-catalyzed conditions. chemrxiv.org More commonly, the sulfone group activates the ring, making other leaving groups (like halides) positioned ortho or para to it more susceptible to displacement. rsc.org
Aryl sulfones are generally stable functional groups. chem-station.com Their interconversion typically requires specific and often harsh reaction conditions. One of the primary transformations is reductive cleavage of the carbon-sulfur bond, a process known as desulfonylation. This can be achieved using various reagents, including transition metals and photoredox catalysts, effectively replacing the sulfonyl group with a hydrogen atom or another functional group. nih.gov These desulfonylative functionalizations are an area of active research, providing pathways to modify complex molecules by leveraging the sulfone's initial role as a robust activating or directing group before its removal. researchgate.net
Aromatic Substitution Reactions on the Benzonitrile (B105546) Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on this compound is dictated by the combined directing effects of the three existing substituents.
The substituents on the ring are:
-CH₃ (at C4): An activating, ortho, para-director. libretexts.org
-SO₂CH₃ (at C3): A strongly deactivating, meta-director. youtube.com
-CN (at C1): A strongly deactivating, meta-director. libretexts.org
The available positions for substitution are C2, C5, and C6. The directing effects of the existing groups on these positions are summarized below.
| Position | Effect of -CH₃ (at C4) | Effect of -SO₂CH₃ (at C3) | Effect of -CN (at C1) | Net Effect |
| C2 | Ortho (Activating) | Ortho (Deactivating) | Ortho (Deactivating) | Highly Deactivated, Sterically Hindered |
| C5 | Meta (Neutral) | Meta (Directing) | Meta (Directing) | Deactivated, but directed by -SO₂CH₃ and -CN |
| C6 | Ortho (Activating) | Para (Deactivating) | Meta (Directing) | Deactivated, but some activation from -CH₃ |
Cascade and Multicomponent Reactions Leading to Complex Frameworks
While direct participation of this compound in cascade or multicomponent reactions is not extensively documented in publicly available scientific literature, the principles of these powerful synthetic strategies can be illustrated through reactions involving structurally similar compounds. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in a single pot. This approach offers high efficiency and atom economy in the synthesis of complex molecular architectures. Similarly, multicomponent reactions (MCRs) combine three or more reactants in a one-pot synthesis to form a product that incorporates substantial portions of all the initial components.
A pertinent example of a cascade reaction that leads to complex heterocyclic frameworks involves the reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes. This base-promoted cascade process is a powerful method for synthesizing isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. innospk.comnih.gov These reactions are initiated by the deprotonation of the ((chloromethyl)sulfonyl)benzene, which then acts as a pronucleophile. The subsequent steps include nucleophilic addition to the carbonyl group, cyclization via attack on the nitrile, and a Dimroth rearrangement, all occurring in a single sequence. nih.gov
The reaction between 2-acetylbenzonitrile (B2691112) and 1-(chloromethylsulfonyl)-4-cyanobenzene, for instance, yields the complex heterocyclic product 4-((Chloro(1-methyl-3-oxoisoindolin-1-yl)methyl)sulfonyl)benzonitrile. nih.govacs.org This cascade process demonstrates the utility of the benzonitrile and sulfonyl groups in directing the formation of intricate molecular structures under relatively mild, metal-free conditions. nih.gov
Below is a data table summarizing the reactants, conditions, and products for this representative cascade reaction.
Table 1: Cascade Reaction for the Synthesis of Substituted Isoindolin-1-ones
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Acetylbenzonitrile | 1-(Chloromethylsulfonyl)-4-cyanobenzene | K₂CO₃ | Acetonitrile (B52724) | 50 | 4-((Chloro(1-methyl-3-oxoisoindolin-1-yl)methyl)sulfonyl)benzonitrile | 91 | nih.govacs.org |
| 2-Acetylbenzonitrile | (Chloromethyl)(phenyl)sulfone | K₂CO₃ | Acetonitrile | 50 | 3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one | 86 | nih.govacs.org |
| 2-Acetylbenzonitrile | 1-(Chloromethylsulfonyl)-4-nitrobenzene | K₂CO₃ | Acetonitrile | 50 | 3-(Chloro((4-nitrophenyl)sulfonyl)methyl)-3-methylisoindolin-1-one | 63 | nih.govacs.org |
Multicomponent reactions, such as the Ugi and Passerini reactions, are also cornerstones of modern organic synthesis for the creation of complex molecules, particularly in the field of medicinal chemistry. beilstein-journals.orgtcichemicals.com The Ugi four-component reaction (U-4CR), for example, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org These reactions are prized for their high convergence and ability to generate diverse molecular libraries rapidly. beilstein-journals.orgtcichemicals.com Although no specific examples utilizing this compound in such multicomponent reactions have been identified in the reviewed literature, its functional groups—a nitrile and a sulfone—could potentially be modified to participate in such synthetic strategies for the generation of novel complex frameworks.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Acetylbenzonitrile |
| 1-(Chloromethylsulfonyl)-4-cyanobenzene |
| Potassium Carbonate (K₂CO₃) |
| Acetonitrile |
| 4-((Chloro(1-methyl-3-oxoisoindolin-1-yl)methyl)sulfonyl)benzonitrile |
| (Chloromethyl)(phenyl)sulfone |
| 3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one |
| 1-(Chloromethylsulfonyl)-4-nitrobenzene |
| 3-(Chloro((4-nitrophenyl)sulfonyl)methyl)-3-methylisoindolin-1-one |
| 5-Chloro-2-acetylbenzonitrile |
Derivatization Strategies for 4 Methyl 3 Methylsulfonyl Benzonitrile and Analogues
Functional Group Modification for Enhanced Analytical Performance
The inherent chemical properties of 4-Methyl-3-(methylsulfonyl)benzonitrile may not be optimal for all analytical techniques. Functional group modification can overcome limitations in chromatographic separation and spectroscopic detection.
The chromatographic behavior of this compound is dictated by its polarity, which is influenced by the nitrile and methylsulfonyl groups. In reversed-phase high-performance liquid chromatography (HPLC), retention is primarily based on hydrophobic interactions. While the methyl and phenyl groups provide some hydrophobicity, the polar sulfonyl and nitrile functionalities can lead to early elution and poor retention on standard C18 columns, especially in highly aqueous mobile phases.
To enhance retention and improve separation from other sample components, derivatization can be employed to increase the hydrophobicity of the molecule. One potential strategy involves the chemical reduction of the sulfonyl group to a less polar sulfide or the complete removal of the sulfonyl group, though this would fundamentally alter the molecule. A more practical approach for analytical purposes is to introduce a nonpolar moiety. For instance, if a reactive site were available or could be introduced on the aromatic ring, derivatization with a reagent containing a long alkyl chain or a bulky hydrophobic group could significantly increase its retention time and improve resolution.
Furthermore, the choice of the HPLC column itself can be considered a form of interaction derivatization. Utilizing stationary phases with different selectivities, such as biphenyl columns, can enhance retention for compounds containing sulfone groups through π-π interactions. chromatographyonline.com Optimizing mobile phase composition, including solvent strength, pH, and the use of additives, can also significantly improve peak shape and resolution without chemical modification of the analyte. phenomenex.comresearchgate.net
Table 1: Potential Derivatization Strategies for Improved Chromatographic Separation
| Derivatization Strategy | Potential Reagent/Method | Expected Outcome on Chromatography |
| Increased Hydrophobicity | Introduction of a nonpolar group (e.g., long alkyl chain) at a suitable position. | Increased retention time in reversed-phase HPLC, potentially better resolution. |
| Altered Polarity | Reduction of the sulfonyl group to a sulfide. | Change in polarity, potentially altering elution order and improving separation from specific interferents. |
| Enhanced π-π Interactions | Use of a biphenyl stationary phase. | Increased retention and selectivity for the aromatic sulfone. |
For sensitive detection in HPLC, it is often necessary to introduce a chromophore (a group that absorbs ultraviolet-visible light) or a fluorophore (a group that fluoresces). tandfonline.com While the benzene (B151609) ring in this compound provides some UV absorbance, its molar absorptivity may not be sufficient for trace-level analysis. Derivatization with a reagent that introduces a highly conjugated system can significantly enhance the UV response.
A common strategy for compounds that lack strong chromophores is to derivatize them with reagents that possess these properties. nih.gov For this compound, this would typically require a preliminary reaction to introduce a functional group amenable to derivatization, such as a hydroxyl or amino group, onto the aromatic ring. Once such a functional group is present, a variety of chromophoric or fluorophoric tagging reagents can be used.
Examples of Derivatizing Agents:
For UV Detection: Reagents like benzoyl chloride or m-toluoyl chloride could be used to derivatize an introduced hydroxyl or amino group, adding an additional aromatic ring and enhancing UV absorbance. tandfonline.com
For Fluorescence Detection: Highly sensitive detection can be achieved by introducing a fluorophore. Reagents such as dansyl chloride, 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to label amino or hydroxyl groups, resulting in derivatives with strong fluorescence that can be detected at very low concentrations. tandfonline.com
The derivatization reaction typically involves a nucleophilic attack from the functionalized analogue of this compound on the electrophilic derivatizing agent. The resulting derivative will have a significantly higher response factor in HPLC-UV or HPLC-FLD analysis.
Table 2: Common Derivatizing Agents for Enhanced Spectroscopic Detection
| Agent | Target Functional Group | Detection Method |
| Benzoyl Chloride | Amines, Alcohols | HPLC-UV |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | HPLC-FLD |
| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) | Carboxylic Acids, Amines | HPLC-FLD |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC-FLD |
Mass spectrometry (MS) is a powerful detection method for HPLC, but the ionization efficiency of a compound can greatly affect its sensitivity. For neutral molecules like this compound, electrospray ionization (ESI) may not be very efficient. Derivatization to introduce a readily ionizable group, such as a basic nitrogen atom, can significantly enhance the signal in positive-ion ESI-MS. researchgate.net
The concept of incorporating "ammonia nitrogen fragments" refers to the introduction of a moiety containing a basic amino group. This can be achieved by reacting a suitable derivative of this compound with a reagent that contains a primary, secondary, or tertiary amine, or a quaternary ammonium group. The resulting derivative will have a higher proton affinity, leading to more efficient formation of [M+H]⁺ ions in the ESI source.
A potential strategy would be to first introduce a reactive handle, such as a hydroxyl group, onto the aromatic ring of the parent compound. This hydroxyl group could then be reacted with a derivatizing agent containing a basic nitrogen. For instance, reaction with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can introduce a permanently charged pyridinium group, leading to a significant increase in ESI-MS sensitivity. nih.gov Another approach involves the use of reagents that introduce tertiary amine functionalities.
Table 3: Potential Derivatization Strategies for Enhanced Mass Spectrometry Detection
| Derivatization Strategy | Potential Reagent Type | Expected Outcome on MS Detection |
| Introduction of a Basic Nitrogen | Reagents containing primary, secondary, or tertiary amines. | Enhanced ionization efficiency in positive-ion ESI-MS, leading to lower detection limits. |
| Introduction of a Permanent Charge | Reagents containing a quaternary ammonium moiety (e.g., Girard's reagents). | Greatly improved sensitivity in ESI-MS due to the permanent positive charge. |
| Azo Coupling | Diazonium salts reacting with an activated aromatic ring. | Produces a derivatized analyte with enhanced ionization efficiency and high-response fragments in tandem MS. nih.gov |
Strategic Derivatization for Synthetic Transformations and Building Complex Molecules
Beyond its analytical applications, this compound can serve as a valuable starting material in organic synthesis. nbinno.com The nitrile and methylsulfonyl groups, along with the substituted aromatic ring, offer multiple avenues for synthetic manipulation to build more complex molecules. nbinno.comebsco.com
The nitrile group is a versatile functional group that can undergo a variety of transformations:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then participate in a wide range of further reactions such as esterification or amidation. ebsco.comlibretexts.org
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org This introduces a basic nitrogen atom and a reactive amino group for further functionalization.
Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org This is a powerful method for carbon-carbon bond formation.
The methylsulfonyl group is generally stable, but it can also be a site for chemical modification. For instance, the methyl group can be deprotonated under strong basic conditions to form a carbanion, which can then react with various electrophiles. Furthermore, the entire sulfonyl group can sometimes be displaced via nucleophilic aromatic substitution, depending on the other substituents on the ring.
The aromatic ring itself can undergo further substitution reactions, with the existing substituents directing the position of incoming electrophiles. The nitrile and methylsulfonyl groups are both electron-withdrawing and will direct incoming electrophiles to the meta position relative to their own positions.
By strategically combining these transformations, this compound can be used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. nbinno.comnih.gov For example, the conversion of the nitrile to an amine, followed by further reactions, could lead to the synthesis of heterocyclic compounds. Similarly, the hydrolysis of the nitrile to a carboxylic acid provides a handle for the attachment of various other molecular fragments.
Table 4: Synthetic Transformations of Functional Groups in this compound
| Functional Group | Reaction Type | Product Functional Group |
| Nitrile | Hydrolysis | Carboxylic Acid |
| Nitrile | Reduction | Primary Amine |
| Nitrile | Reaction with Grignard Reagent | Ketone |
| Methylsulfonyl | α-Deprotonation/Alkylation | Modified Sulfone |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further Substituted Benzene Ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
